molecular formula C10H6O4 B1588199 2-Oxo-2H-chromene-6-carboxylic acid CAS No. 7734-80-7

2-Oxo-2H-chromene-6-carboxylic acid

Cat. No. B1588199
CAS RN: 7734-80-7
M. Wt: 190.15 g/mol
InChI Key: GEFDYGOYVXEKBE-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-6-carboxylic acid, also known as coumarin-6-carboxylic acid or C6CA, is a naturally occurring organic compound. It has a molecular weight of 190.15 g/mol and a molecular formula of C10H6O4 .


Synthesis Analysis

The synthesis of 2-Oxo-2H-chromene-6-carboxylic acid involves several steps. One method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2H-chromene-6-carboxylic acid consists of a chromene ring (a benzopyran derivative) with a carboxylic acid group at the 6-position and a 2-oxo group .


Physical And Chemical Properties Analysis

2-Oxo-2H-chromene-6-carboxylic acid is a solid substance . It has a density of 1.5±0.1 g/cm3 , and a boiling point of 440.0±40.0 °C at 760 mmHg .

Scientific Research Applications

Fluorescence Properties in Solid State

2-Oxo-2H-chromene derivatives, like 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been studied for their fluorescence properties. These compounds exhibit excellent fluorescence in ethanol solution and the solid state due to their large conjugated system and various hydrogen bonds. This characteristic makes them potentially useful in molecular recognition and imaging applications (Shi, Liang, & Zhang, 2017).

Antiproliferative Potential

Some derivatives of 2-oxo-2H-chromene, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been synthesized and shown to possess antiproliferative activities against human non-small cell lung cancer cell lines. These compounds can induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species levels, suggesting potential as antitumor agents (Fu et al., 2015).

Marine Drug Synthesis

Derivatives like 4H-chromene-2-carboxylic acid esters have been synthesized for use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies contribute to the development of potent marine drugs (Li et al., 2013).

G Protein-Coupled Receptor Research

Certain 2-oxo-2H-chromene derivatives have been used to study orphan G protein-coupled receptor GPR35. These compounds have shown high affinity and selectivity, aiding in understanding the receptor's physiological role and potential as a drug target (Thimm et al., 2013).

Biological Activity Studies

Compounds containing the 2-oxo-2H-chromene moiety have been synthesized and evaluated for their biological properties. Such studies involve assessing antibacterial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Crystal Structure Analysis

Studies on 2-oxo-2H-chromene derivatives have included crystal structure analysis, which is crucial for understanding the molecular conformations and intermolecular interactions. This knowledge is valuable in designing compounds with desired physical and chemical properties (Gomes et al., 2019).

Safety And Hazards

The compound is classified as an irritant . It’s recommended to avoid inhalation or contact with eyes, skin, and clothing. Appropriate protective gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

2-oxochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDYGOYVXEKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424000
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2H-chromene-6-carboxylic acid

CAS RN

7734-80-7
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
R Morrison, JMA Al-Rawi - Journal of Enzyme Inhibition and …, 2016 - Taylor & Francis
… 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid 10a was allowed to react with freshly prepared triphenylphosphine thiocyanogen according to the general procedure E. The …
Number of citations: 5 www.tandfonline.com
N Nasrin, OV Avramenko, OV Kovalchukova… - butlerov.com
Quantum chemical modeling of 3, 7-dihydroxy-4, 8-dimethyl-2-oxo-2H-chromene-6-carboxylic acid (H2L), its anionic forms, metal complexes ZnL (H2O) 2, AlLNO3, CuL (H2O) 2, FeL (…
Number of citations: 0 butlerov.com
BP Cao, Y Morita, Y Oku, Y Kawamoto, W Isozaki… - Liquid …, 2023 - Taylor & Francis
… The resulting solid was suction filtered and recrystallised from 50 mL of methanol to obtain 2-oxo-2H-chromene-6-carboxylic acid (1.08 g, 5.68 mmol) in 94% yield as a colourless solid. …
Number of citations: 0 www.tandfonline.com
A Hamed, AS Abdel-Razek, M Frese, J Sproß… - The Journal of …, 2019 - nature.com
… 4) reveals 7-hydroxy-3-methoxy-2-oxo-2H-chromene-6-carboxylic acid to be bonded to Ca(II) ion via carboxylate moiety forming binuclear complex [Ca 2 (C 11 H 7 O 6 ) 2 (H 2 O) 10 ] +…
Number of citations: 9 www.nature.com
JN Moorthy, KN Parida - The Journal of Organic Chemistry, 2014 - ACS Publications
… When 6-vinyl-2H-chromen-2-one was employed as the substrate at the employed reaction conditions, 2-oxo-2H-chromene-6-carboxylic acid was isolated in 83% yield (Table 3, entry 1). …
Number of citations: 72 pubs.acs.org
R Morrison, JMA Al-Rawi - researchgate.net
… 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-6-carboxylic acid 10b was allowed to react with freshly prepared triphenylphosphine thiocyanogen according to the general procedure E. …
Number of citations: 3 www.researchgate.net
RM Morrison - 2015 - opal.latrobe.edu.au
Submission note: A thesis submitted in total fulfilment of the requirements for the degree of Doctor of Philosophy to the Department of Pharmacy & Applied Science, College of Science, …
Number of citations: 0 opal.latrobe.edu.au
G Sakaine, G Smits, P Arsenyan - Chemistry of Heterocyclic Compounds, 2020 - Springer
… The necessary cyclization precursor 10 was prepared in a three-step sequence starting from a commercially available 2-oxo-2H-chromene-6-carboxylic acid (8) (Scheme 2). Acid 8 was …
Number of citations: 2 link.springer.com
G Kayal, K Jain, S Malviya, A Kharia - International Journal of …, 2014 - Citeseer
Coumarin (2H-1-benzopyran-2-one) nucleus and its natural as well as synthetic derivatives has been a field of interest due to its unique tendency to adopt varying categories of …
Number of citations: 18 citeseerx.ist.psu.edu
YK TYAGI, S TYAGI, HG RAJ, RK GUPTA - Scientia Pharmaceutica, 2008 - mdpi.com
Our laboratory has been credited for the discovery of a unique membrane bound enzyme termed Acetoxy Drug: Protein Transacetylase (TAase) catalyzing the transfer of acetyl group …
Number of citations: 13 www.mdpi.com

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